L-Leucine-13C6,15N

概要

説明

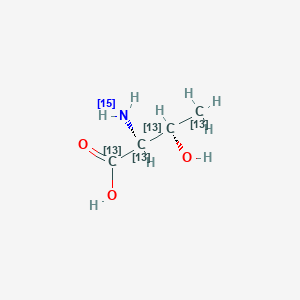

L-Leucine-13C6,15N is a labeled form of L-Leucine, an essential branched-chain amino acid (BCAA). This compound is isotopically labeled with carbon-13 and nitrogen-15, making it a valuable tool in various scientific research applications. L-Leucine plays a crucial role in protein synthesis and metabolic regulation, particularly through the activation of the mammalian target of rapamycin (mTOR) signaling pathway .

作用機序

Target of Action

L-Leucine-13C6,15N and L-Isoleucine-13C6,15N are isotopically labeled forms of the essential branched-chain amino acids (BCAAs) L-Leucine and L-Isoleucine . Their primary targets are the same as their unlabeled counterparts. They primarily target the mTOR (mammalian target of rapamycin) signaling pathway , which plays a crucial role in protein synthesis and muscle growth.

Mode of Action

The mode of action of these isotopically labeled amino acids is similar to their unlabeled counterparts. They interact with their targets, primarily the mTOR signaling pathway, to stimulate protein synthesis .

Biochemical Pathways

L-Leucine and L-Isoleucine, including their isotopically labeled forms, are involved in several biochemical pathways. The most notable is the mTOR signaling pathway, which regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription . By activating this pathway, these amino acids can stimulate protein synthesis and muscle growth.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and L-Isoleucine-13C6,15N are expected to be similar to their unlabeled counterparts. They are absorbed in the small intestine, distributed throughout the body, metabolized primarily in muscle tissues, and excreted in urine . The isotopic labels allow for precise tracking and quantification in metabolic studies, providing valuable information about the bioavailability of these amino acids .

Result of Action

The activation of the mTOR signaling pathway by these amino acids leads to increased protein synthesis and muscle growth . This can have various molecular and cellular effects, including increased muscle mass, improved muscle function, and enhanced recovery from exercise.

Action Environment

The action, efficacy, and stability of these amino acids can be influenced by various environmental factors. These include dietary intake, exercise, and overall health status. For example, the efficacy of these amino acids in stimulating protein synthesis can be enhanced by exercise and adequate dietary protein intake .

生化学分析

Biochemical Properties

L-Leucine-13C6,15N interacts with various enzymes, proteins, and other biomolecules. The primary role of this compound is to activate the mTOR signaling pathway . This pathway is essential for protein synthesis and muscle growth .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating the mTOR signaling pathway . This activation impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the mTOR signaling pathway . It exerts its effects at the molecular level by binding to biomolecules, activating or inhibiting enzymes, and causing changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that high doses of leucine can lead to elevated ammonia concentrations in the brain

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine-13C6,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Leucine molecule. This can be achieved through various synthetic routes, including:

Chemical Synthesis: Starting from labeled precursors, such as 13C-labeled glucose and 15N-labeled ammonia, the synthesis involves multiple steps of chemical reactions to form the final product.

Biosynthesis: Utilizing microorganisms or plants that are grown in media containing 13C and 15N sources, the labeled L-Leucine can be extracted and purified.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are cultured in media enriched with 13C and 15N isotopes, allowing for the efficient production of the labeled amino acid .

化学反応の分析

Types of Reactions

L-Leucine-13C6,15N undergoes various chemical reactions, including:

Oxidation: The amino acid can be oxidized to form keto acids.

Reduction: Reduction reactions can convert keto acids back to amino acids.

Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of keto acids and aldehydes.

Reduction: Regeneration of amino acids from keto acids.

Substitution: Formation of amides and other derivatives.

科学的研究の応用

L-Leucine-13C6,15N is widely used in scientific research, including:

Chemistry: As a tracer in metabolic studies to track the incorporation and transformation of leucine in various biochemical pathways.

Biology: In studies of protein synthesis and degradation, particularly in the context of muscle metabolism and growth.

Medicine: Used in clinical research to understand metabolic disorders and the role of leucine in disease states.

Industry: Employed in the development of nutritional supplements and pharmaceuticals.

類似化合物との比較

Similar Compounds

L-Valine-13C5,15N: Another labeled BCAA used in similar research applications.

L-Isoleucine-13C6,15N: A labeled isomer of leucine with similar metabolic functions.

L-Lysine-13C6,15N2 hydrochloride: A labeled essential amino acid used in protein synthesis studies.

Uniqueness

L-Leucine-13C6,15N is unique due to its specific role in activating the mTOR pathway, which is not as prominently influenced by other amino acids. This makes it particularly valuable in studies focused on muscle growth, metabolic regulation, and related fields.

特性

IUPAC Name |

(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-HUEJSTCGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH]([13CH3])[13CH2][13C@@H]([13C](=O)O)[15NH2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate](/img/structure/B3324932.png)

![2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid](/img/structure/B3324963.png)

![sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B3324999.png)